SARS-CoV-2 Mpro-IN-35

SARS-CoV-2 Main Protease Enzyme Kinetics

Enzymatic and in vivo Mpro inhibition studies require precise biochemical and pharmacokinetic profiling. This compound delivers validated parameters for reproducible SARS-CoV-2 antiviral research. - **Enzymatic potency**: Ki = 12.1 nM (Mpro/3CLpro) - **Oral PK**: F = 33% in rats, supports in vivo efficacy models - **Application**: Tool compound for target validation, screening, and benchmarking

Molecular Formula C22H24Cl3N3OS
Molecular Weight 484.9 g/mol
Cat. No. B15568737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-35
Molecular FormulaC22H24Cl3N3OS
Molecular Weight484.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H24Cl3N3OS/c1-21(20-26-10-18(25)30-20)4-6-27(7-5-21)12-19(29)28-11-15-9-22(15,13-28)14-2-3-16(23)17(24)8-14/h2-3,8,10,15H,4-7,9,11-13H2,1H3/t15-,22+/m1/s1
InChIKeyYFROEOUSOLNKGZ-QRQCRPRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 Mpro-IN-35 Biochemical Profile


SARS-CoV-2 Mpro-IN-35 (also known as compound 14) is a small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro), a validated target essential for viral replication [1]. With a molecular formula of C29H34F3N5O5S and a molecular weight of 621.67 g/mol [1], this compound is characterized by its potent enzymatic inhibition (Ki = 12.1 nM) and demonstrated oral bioavailability (F = 33% in Wistar-Han rats) [1]. It is a specialized research tool intended for laboratory investigation of SARS-CoV-2 biology and antiviral development [1].

Target SARS-CoV-2 Mpro (3CLpro) inhibitor tool compound
Model Context Preclinical oral exposure-model context reported
Probe Fit Mpro pathway engagement and reference compound studies

Why SARS-CoV-2 Mpro-IN-35 Cannot Be Substituted


Direct substitution of SARS-CoV-2 Mpro-IN-35 with other in-class Mpro inhibitors (e.g., nirmatrelvir, GC376, or ensitrelvir) is not scientifically justified due to substantial quantitative differences in binding affinity, oral pharmacokinetic profiles, and potential off-target liabilities [1][2]. While many Mpro inhibitors demonstrate nanomolar enzymatic activity, their in vivo utility hinges on achieving adequate oral exposure without the need for boosting agents like ritonavir [1][3]. The specific balance of potency and oral bioavailability (F = 33%) of Mpro-IN-35 defines a distinct pharmacological space that cannot be assumed to be replicated by alternative scaffolds [1]. The evidence below quantifies these critical differentiators.

Affinity Mpro inhibitor Ki values span picomolar to micromolar ranges; affinity profile may not transfer across in-class analogs.
Exposure Oral bioavailability varies from negligible to >30%; exposure context may shift significantly without compound-specific validation.
Identity Nomenclature overlap with compound 14 or IN-34; verify CAS 2757763-47-4 and molecular formula to avoid misidentification.

SARS-CoV-2 Mpro-IN-35 Quantitative Differentiation


Mpro Affinity Comparison

SARS-CoV-2 Mpro-IN-35 exhibits a binding affinity (Ki) of 12.1 nM against the SARS-CoV-2 main protease [1]. This places it in an intermediate potency range relative to key comparators: it is approximately 3.9-fold less potent than the clinical drug nirmatrelvir (Ki = 3.11 nM ), but 3.3-fold more potent than the broad-spectrum protease inhibitor GC376 (Ki ≈ 40 nM [2]). This quantitative positioning defines a distinct potency tier for research applications where super-high potency (picomolar) may not be required or may be associated with greater resistance pressure.

Mpro Affinity
Reported cross-study
Ki 12.1 nM (GC376 40 nM; nirmatrelvir 3.11 nM)
3.3-fold stronger binding than GC376; 3.9-fold weaker than nirmatrelvir
Supports assay concentration context
Biochemical assay; class-specific review needed
SARS-CoV-2 Main Protease Enzyme Kinetics Inhibition Constant

Oral Bioavailability Comparison

SARS-CoV-2 Mpro-IN-35 demonstrates an oral bioavailability (F) of 33% following a 10 mg/kg oral dose in Wistar-Han rats [1]. This level of oral exposure is notable when compared to nirmatrelvir, which requires co-administration with the CYP3A4 inhibitor ritonavir to achieve therapeutic plasma concentrations [2]. In contrast, ensitrelvir (Xocova) is orally bioavailable without ritonavir boosting but has a reported oral F of approximately 44% in rats [3]. The 33% oral F of Mpro-IN-35 provides a useful middle ground for research models where achieving systemic exposure without metabolic boosters is desired, while also offering a comparator benchmark for PK/PD studies.

Oral Bioavailability
Reported cross-study
F 33% (VPC285785 15%)
2.2-fold higher oral exposure in Wistar-Han rats, 10 mg/kg p.o.
Supports oral exposure model review
In vivo context; verify model transferability
Oral Bioavailability Pharmacokinetics In Vivo COVID-19

Class-Level Potency Ranking

SARS-CoV-2 Mpro-IN-35 has a molecular weight of 621.67 g/mol [1]. This is slightly higher than nirmatrelvir (499.5 g/mol) and ensitrelvir (531.9 g/mol), but significantly lower than GC376 (1025.9 g/mol) [2]. The molecular weight of Mpro-IN-35 falls within the upper range of oral drug-like space (Lipinski's Rule of Five cutoff = 500 Da), suggesting a moderate physicochemical profile that may influence cellular permeability and tissue distribution differently than lighter or heavier comparators.

Potency Tier
Class-level inference
Ki 12.1 nM (moderate-to-high tier)
≥82-fold difference from low-potency tier (>1 µM)
Context-dependent potency tier
Benchmark against nirmatrelvir (3.11 nM) and Mpro-IN-24 (2.8 µM)
Drug-likeness Molecular Weight Physicochemical Properties Medicinal Chemistry

Molecular Identity Verification

While many Mpro inhibitors are reported with IC50 values, SARS-CoV-2 Mpro-IN-35 is characterized by its inhibition constant (Ki = 12.1 nM) [1]. Ki is a more robust, assay-independent measure of binding affinity than IC50, which varies with substrate concentration. For comparison, ensitrelvir has a reported IC50 of 13 nM [2], and nirmatrelvir has a Ki of 3.11 nM . The Ki of Mpro-IN-35 indicates that, under similar assay conditions, it would likely exhibit an IC50 in the low nanomolar range, positioning it as a potent reversible inhibitor suitable for detailed mechanistic studies where accurate binding constants are required.

Molecular Identity
Direct comparison
CAS 2757763-47-4; C29H34F3N5O5S; MW 621.67
Distinct from compound 14 (C22H24Cl3N3OS; MW 484.87) and IN-34 (MW 569.73)
Prevents procurement error
Vendor-reported characterization; verify upon receipt
Enzyme Inhibition Ki IC50 Biochemical Assay

SARS-CoV-2 Mpro-IN-35 Research Applications


In Vivo Oral Dosing Studies

SARS-CoV-2 Mpro-IN-35, with its well-defined Ki of 12.1 nM, is ideally suited for detailed enzyme kinetic studies. Researchers can use this compound to precisely quantify target engagement, determine residence time, and establish structure-activity relationships (SAR) in comparison to higher-potency (e.g., nirmatrelvir, Ki = 3.11 nM) or lower-potency (e.g., GC376, Ki ≈ 40 nM) inhibitors [1].

Mpro Affinity Biochemical Assays

Given its demonstrated oral bioavailability (F = 33%) in rats without the need for ritonavir boosting, Mpro-IN-35 provides a valuable tool for studying the relationship between oral exposure and antiviral efficacy in small animal models of SARS-CoV-2 infection [1]. Its moderate F% allows for straightforward formulation and dosing, simplifying PK/PD correlation studies [1].

Mpro Chemical Probe Applications

The unique combination of moderate Ki (12.1 nM) and oral F (33%) establishes Mpro-IN-35 as a useful benchmark compound for evaluating new chemical series [1]. Medicinal chemists can use this profile to identify novel leads that improve upon potency, bioavailability, or safety margins relative to this defined baseline [1].

Application
Selection Property
Validation Focus
In vivo oral exposure studies
Reported oral exposure context
Exposure-model review
Mpro enzymatic inhibition assays
Affinity-based inhibitor profiling
Inhibitor concentration-response
Mpro chemical probe studies
Chemical identity traceability
CAS/MW verification and target engagement
SARS-CoV-2 antiviral research
Mpro pathway-study context
Target engagement and model-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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